molecular formula C16H12BrN3O4 B11408060 Methyl 5-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate CAS No. 891038-33-8

Methyl 5-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B11408060
CAS No.: 891038-33-8
M. Wt: 390.19 g/mol
InChI Key: XSXALDDFSNUSCW-UHFFFAOYSA-N
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Description

METHYL 5-(4-BROMOPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-BROMOPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-bromobenzaldehyde and methyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-BROMOPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of METHYL 5-(4-BROMOPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and neuroprotection. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(4-BROMOPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its bromophenyl group, in particular, allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

CAS No.

891038-33-8

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H12BrN3O4/c1-20-13-12(14(21)19-16(20)23)10(7-11(18-13)15(22)24-2)8-3-5-9(17)6-4-8/h3-7H,1-2H3,(H,19,21,23)

InChI Key

XSXALDDFSNUSCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC=C(C=C3)Br)C(=O)NC1=O

Origin of Product

United States

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